molecular formula C8H7BrClF B12949986 1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene

1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene

Cat. No.: B12949986
M. Wt: 237.49 g/mol
InChI Key: HXCORKXIRHYIJP-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7BrClF. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene can be achieved through several methods. One common method involves the halogenation of a precursor compound, such as 1-bromo-3-fluoro-2-methylbenzene, followed by chloromethylation. The reaction conditions typically involve the use of a chloromethylating agent, such as formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and chloromethylation processes. These processes are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methyl group to a different functional group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, potassium tert-butoxide, and organometallic reagents.

    Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.

Scientific Research Applications

1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms and a methyl group influences its reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chlorobenzene: Similar structure but lacks the fluorine and methyl groups.

    1-Bromo-3-fluoro-2-methylbenzene: Similar structure but lacks the chloromethyl group.

    1-Chloro-4-(chloromethyl)benzene: Similar structure but lacks the bromine and fluorine atoms.

Uniqueness

1-Bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of multiple halogen atoms and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and research applications.

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

1-bromo-4-(chloromethyl)-3-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7BrClF/c1-5-7(9)3-2-6(4-10)8(5)11/h2-3H,4H2,1H3

InChI Key

HXCORKXIRHYIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CCl)Br

Origin of Product

United States

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